UT-A1 Inhibition Potency vs. Reference Inhibitors
The compound inhibits rat UT-A1 expressed in MDCK cells with an IC50 of 5.0 µM, measured by a fluorescence plate reader assay after 15-minute incubation [1]. This value places it within the mid-micromolar range of known UT-A1 inhibitors, which commonly exhibit IC50 values from 0.2 to 20 µM [2]. In contrast, non-urea-linked alkylators such as chlorambucil show no measurable UT-A1 inhibition up to 100 µM, confirming that the urea scaffold is a prerequisite for transporter engagement [2].
| Evidence Dimension | Inhibitory activity at rat urea transporter UT-A1 |
|---|---|
| Target Compound Data | IC50 = 5.0 µM |
| Comparator Or Baseline | Chlorambucil (non-urea alkylator): no inhibition up to 100 µM; Reference UT-A1 inhibitors: IC50 range 0.2–20 µM |
| Quantified Difference | >20-fold selectivity over non-urea alkylator; potency within the active range of dedicated UT-A1 probes |
| Conditions | Rat UT-A1 expressed in MDCK cells; fluorescence plate reader assay; 15-minute incubation |
Why This Matters
For researchers building urea transporter pharmacology programs, this compound offers a chemically tractable scaffold with verified UT-A1 engagement at concentrations that are experimentally convenient, a property absent from classical alkylating agents.
- [1] BindingDB. BDBM50575418 (CHEMBL4874369): Inhibition of rat UT-A1 expressed in MDCK cells incubated for 15 mins by fluorescence plate reader assay. IC50: 5.00E+3 nM. View Source
- [2] Esteva-Font, C., Phuan, P. W., Anderson, M. O., & Verkman, A. S. (2013). Small-molecule inhibitors of urea transporters: a patent review (2010–2012). Expert Opinion on Therapeutic Patents, 23(5), 541–556. (Provides IC50 range for UT-A1 inhibitors; confirms inactivity of non-urea alkylators). View Source
